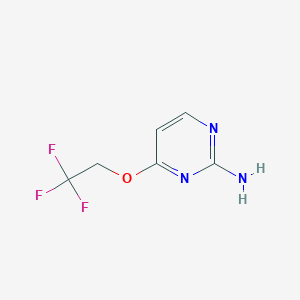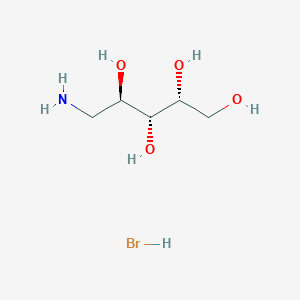![molecular formula C9H7BrO4 B15201587 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a benzene ring fused with a dioxole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the bromination of benzo[d][1,3]dioxole followed by acetic acid substitution. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzo[d][1,3]dioxole ring. The resulting brominated intermediate is then reacted with acetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cyclooxygenase (COX) enzymes.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain . The compound’s bromine atom and acetic acid moiety play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
- 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid
- Benzo[d][1,3]dioxole-5-carboxylic acid
- 2-(4-Iodobenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other bioactive molecules .
属性
分子式 |
C9H7BrO4 |
|---|---|
分子量 |
259.05 g/mol |
IUPAC 名称 |
2-(4-bromo-1,3-benzodioxol-5-yl)acetic acid |
InChI |
InChI=1S/C9H7BrO4/c10-8-5(3-7(11)12)1-2-6-9(8)14-4-13-6/h1-2H,3-4H2,(H,11,12) |
InChI 键 |
FQGFFPQJBRICJT-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=C(C=C2)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)

![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
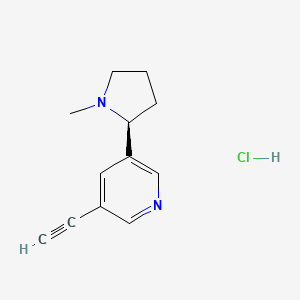
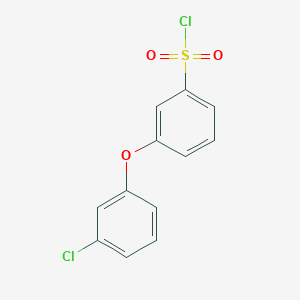
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
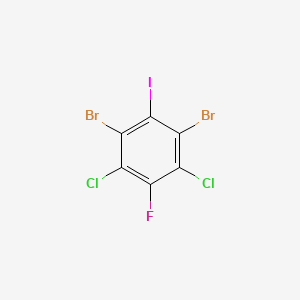
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
